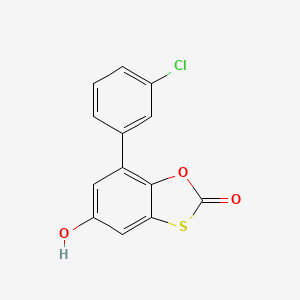

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

7-(3-Chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS: 307514-06-3) is a heterocyclic compound with the molecular formula C₁₃H₇ClO₃S and a molecular weight of 278.71 g/mol . The structure comprises a benzoxathiolone core (a fused benzene ring with oxygen and sulfur atoms) substituted with a 3-chlorophenyl group at position 7 and a hydroxyl group at position 3.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTFYMNILPYFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenyl acetic acid with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 7-(3-chlorophenyl)-5-oxo-2H-1,3-benzoxathiol-2-one.

Reduction: Formation of 7-(3-chlorophenyl)-5-hydroxy-2,3-dihydro-1,3-benzoxathiol-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylidene-Hydrazinyl-Thiazolines ()

- Structural Differences :

- Core Structure: Arylidene-hydrazinyl-thiazolines feature a thiazoline ring (5-membered ring with nitrogen and sulfur), whereas the target compound contains a benzoxathiolone (6-membered fused ring with oxygen and sulfur).

- Substituents: Both classes share a 3-chlorophenyl group, but thiazolines are synthesized via condensation with aromatic aldehydes and subsequent reactions with brominated ketones .

- Synthesis: Thiazoline derivatives require multi-step reactions involving hydrazinecarbothioamides and 2-bromo-1-(4-bromophenyl)ethanone, yielding products with high efficiency (excellent yields) .

Quinolone Antibiotic ND-7 ()

- Structural Differences: Core Structure: ND-7 contains a quinolone scaffold (fluorinated bicyclic system with a carboxylic acid group), while the target compound lacks fluorine and carboxylic acid moieties.

- Functional Implications: The quinolone core in ND-7 is critical for DNA gyrase inhibition, a mechanism absent in benzoxathiolones due to structural dissimilarity .

Benzodiazepine Derivative ()

- Structural Differences :

- Core Structure: The benzodiazepine derivative (CAS: 2848-96-6) has a 7-membered diazepine ring fused to a benzene ring, contrasting with the benzoxathiolone’s oxygen-sulfur fused system.

- Substituents: The benzodiazepine features a 2-chlorophenyl group (vs. 3-chlorophenyl in the target compound), which may alter receptor binding affinity in CNS applications .

Organophosphorus Compound ()

- Structural Differences: Core Structure: The organophosphorus compound (C₉H₉ClF₃O₃P) contains a methylphosphonate ester and a trifluoroethyl group, structurally distinct from the benzoxathiolone system .

Mercury-Based Compound Merbaphen ()

- Structural Differences: Core Structure: Merbaphen (C₁₆H₁₆ClHgN₂NaO₆) includes a mercury atom coordinated to a pyrimidinetrione ring, rendering it highly toxic compared to the non-metallic benzoxathiolone .

Comparative Data Table

Key Findings and Limitations

- Structural Uniqueness: The benzoxathiolone core differentiates the target compound from thiazolines, quinolones, and benzodiazepines, which are associated with specific biological targets (e.g., DNA gyrase, GABA receptors).

- Data Gaps: Limited information exists on the target compound’s synthesis, bioactivity, and pharmacokinetics, hindering direct functional comparisons.

- Safety Profile: Unlike mercury-based compounds (e.g., Merbaphen) or organophosphorus agents, the benzoxathiolone’s lack of heavy metals or reactive phosphorus groups suggests a safer pharmacological profile .

Biological Activity

7-(3-Chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a compound belonging to the class of benzoxathiol derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of a chlorophenyl group and a hydroxyl group in its structure contributes to its unique properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C13H7ClO3S, with a molar mass of 278.71 g/mol. Its structure features a benzoxathiol ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 7-(3-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |

| Molecular Formula | C13H7ClO3S |

| Molar Mass | 278.71 g/mol |

| CAS Number | 307514-06-3 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that benzothiazole derivatives could function as effective antimicrobial agents against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. For instance, it was noted that similar compounds can activate caspase pathways leading to programmed cell death in tumor cells.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and survival.

- Reactive Oxygen Species (ROS) Generation : By increasing ROS levels, it can lead to oxidative damage in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are vital in regulating cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzoxathiol derivatives:

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology found that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

- Cancer Cell Studies : Research indicated that derivatives like this compound can sensitize cancer cells to chemotherapeutic agents by modulating resistance mechanisms .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism Insights | Involves enzyme inhibition and ROS generation |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, starting with halogenation or coupling reactions to introduce the 3-chlorophenyl group. Key steps include:

- Cyclization : Use of thiourea derivatives or sulfur-containing reagents to form the benzoxathiolone core .

- Hydroxylation : Controlled oxidation or hydroxyl group introduction via nucleophilic substitution under basic conditions (e.g., NaOH/EtOH) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Yield Optimization Factors : - Catalyst selection (e.g., Pd catalysts for coupling steps).

- Solvent polarity (aprotic solvents like DMF improve cyclization efficiency).

- Temperature control (e.g., 60–80°C for thiourea cyclization) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to verify purity and regiochemistry .

- Dose-Response Analysis : Perform EC50/IC50 comparisons across multiple cell lines or enzyme systems to identify target specificity .

Basic: What spectroscopic techniques are critical for characterizing the structure of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic proton environments (e.g., chlorophenyl substituents at δ 7.2–7.5 ppm) and carbonyl groups (C=O at ~170 ppm) .

- FT-IR : Identify hydroxyl (broad peak ~3200 cm<sup>-1</sup>) and benzoxathiolone C=O (1680–1700 cm<sup>-1</sup>) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]<sup>+</sup> at m/z 279.03 (calculated for C13H7ClO3S) .

Advanced: What strategies enhance the pharmacological profile of this compound through structural modification?

Answer:

- Regioselective Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-hydroxy position to improve metabolic stability .

- Heterocycle Substitution : Replace the benzoxathiolone core with benzothiazole or indole derivatives to modulate receptor binding .

- Prodrug Design : Acetylation of the hydroxyl group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Basic: How should researchers evaluate the environmental fate of this compound?

Answer:

Follow OECD 307 guidelines for biodegradation studies :

- Abiotic Degradation : Assess hydrolysis at varying pH (e.g., pH 4–9) and UV stability via HPLC .

- Biotic Degradation : Use soil/water microcosms with LC-MS to track metabolite formation (e.g., chlorophenol derivatives) .

- Bioaccumulation Potential : Calculate log P (estimated ~2.8) to predict lipid solubility and environmental persistence .

Advanced: How can experimental variability in synthesis or bioactivity data be statistically managed?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) and identify interactions .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate weighted effect sizes for bioactivity .

- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in yield or IC50 measurements .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets like COX-2 or cytochrome P450 using crystal structures (PDB IDs: 5KIR, 4DQI) .

- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) to forecast absorption/distribution .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding modes .

Basic: What solvents and storage conditions preserve the compound’s stability?

Answer:

- Storage : Argon atmosphere at –20°C to prevent oxidation of the hydroxyl group .

- Compatible Solvents : DMSO (for biological assays) or anhydrous acetonitrile (for chromatography) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout : Target putative pathways (e.g., NF-κB) in cell lines to confirm on-target effects .

- Metabolomics (LC-HRMS) : Profile intracellular metabolites to identify disrupted pathways (e.g., ROS scavenging) .

- In Vivo Imaging : Use fluorescent probes (e.g., Cy5 conjugates) for real-time biodistribution tracking in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.